Metiprenaline
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula
This compound possesses the molecular formula C12H19NO3, corresponding to a molecular weight of 225.28 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}-2-methoxyphenol. This nomenclature reflects the compound's structural organization, incorporating a methoxylated phenolic ring system substituted with a hydroxylated ethylamine side chain bearing an isopropyl group.
The compound is also recognized under several alternative names, including 3-O-methylisoprenaline, which emphasizes its relationship to isoprenaline through O-methylation at the 3-position. The International Union of Pure and Applied Chemistry identifier for this compound is XXCCGRRUBBGZRE-UHFFFAOYSA-N, providing a unique chemical identifier for database searches and computational applications.
| Property | Value |
|---|---|
| Molecular Formula | C12H19NO3 |
| Molecular Weight | 225.28 g/mol |
| International Union of Pure and Applied Chemistry Name | 4-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}-2-methoxyphenol |
| International Union of Pure and Applied Chemistry Key | XXCCGRRUBBGZRE-UHFFFAOYSA-N |
| Alternative Name | 3-O-methylisoprenaline |
The compound's chemical structure can be represented through the Simplified Molecular-Input Line-Entry System notation as CC(C)NCC(C1=CC(=C(C=C1)O)OC)O, which encodes the connectivity pattern of all atoms within the molecule. This representation facilitates computational analysis and database storage while maintaining complete structural information.
Stereochemical Configuration and Isomeric Considerations
This compound contains a single chiral center located at the carbon atom bearing the hydroxyl group in the ethylamine side chain. This stereochemical feature introduces the possibility of enantiomeric forms, though the specific stereochemical configuration of the compound as typically synthesized or studied requires detailed analysis. The presence of this asymmetric carbon atom significantly influences the compound's three-dimensional structure and its interaction with biological targets, particularly beta-2 adrenergic receptors.
The three-dimensional conformation of this compound allows it to effectively bind to beta-2 adrenergic receptors, facilitating its bronchodilator action. This spatial arrangement is critical for the compound's pharmacological selectivity, as the specific orientation of functional groups determines the strength and specificity of receptor binding. The stereochemical considerations become particularly important when comparing this compound to other catecholamine derivatives, as even minor changes in spatial arrangement can dramatically alter biological activity.
Conformational analysis reveals that the molecule adopts preferential orientations that optimize intramolecular interactions while maintaining the proper geometry for receptor binding. The isopropyl group attached to the amino nitrogen provides steric bulk that influences both the compound's conformational preferences and its selectivity profile compared to smaller alkyl substituents found in related compounds.
X-ray Crystallographic Analysis and Solid-State Properties
While specific X-ray crystallographic data for this compound was not directly available in the search results, crystallographic analysis represents a fundamental technique for determining precise atomic positions and bond lengths within pharmaceutical compounds. X-ray crystallography provides detailed three-dimensional structural information that is essential for understanding the solid-state properties of this compound and its potential polymorphic forms.
Crystallographic studies of related catecholamine derivatives have demonstrated that these compounds typically crystallize in specific space groups that accommodate their hydrogen-bonding patterns and molecular geometry. The phenolic hydroxyl groups and the secondary amine functionality in this compound are expected to participate in intermolecular hydrogen bonding networks that stabilize the crystal structure and influence physical properties such as melting point, solubility, and stability.
The crystalline state of this compound would be characterized by ordered arrangements of molecules held together by van der Waals forces, hydrogen bonds, and potentially π-π stacking interactions between aromatic rings. These solid-state interactions directly influence the compound's pharmaceutical properties, including dissolution rate, bioavailability, and chemical stability during storage.
Predicted collision cross section values for this compound provide insights into its three-dimensional structure in the gas phase, with calculated values of 152.3 Ų for the [M+H]+ adduct and 153.2 Ų for the [M-H]- adduct. These measurements reflect the overall molecular size and shape, supporting structural assignments and facilitating mass spectrometric identification.
Comparative Structural Analysis with Related Catecholamine Derivatives
This compound exhibits significant structural similarities to other catecholamine derivatives while possessing unique features that distinguish its pharmacological profile. The compound represents a methylated derivative of isoprenaline (isoproterenol), with the key modification being the introduction of a methoxy group at the 3-position of the aromatic ring. This structural modification fundamentally alters the compound's properties compared to its parent molecule.
| Compound | Molecular Formula | Key Structural Features | Relationship to this compound |
|---|---|---|---|
| This compound | C12H19NO3 | 3-O-methyl, isopropyl amino | Parent compound |
| Isoprenaline | C11H17NO3 | Dual hydroxyl groups, isopropyl amino | Unmethylated precursor |
| Epinephrine | C9H13NO3 | Dual hydroxyl groups, methyl amino | Different amino substitution |
Isoprenaline, with the molecular formula C11H17NO3, serves as the direct structural precursor to this compound. The conversion involves selective O-methylation at the 3-position, which transforms one of the phenolic hydroxyl groups into a methoxy group. This modification reduces the compound's susceptibility to metabolic degradation by catechol-O-methyltransferase while potentially altering its receptor binding characteristics.
Epinephrine (adrenaline), possessing the molecular formula C9H13NO3, represents another important structural comparison. While epinephrine shares the catecholamine backbone structure with this compound, it differs in the amino side chain substitution pattern, bearing a methyl group rather than an isopropyl group attached to the nitrogen atom. This difference in substitution significantly influences receptor selectivity and physiological effects.
The structural modifications present in this compound compared to natural catecholamines serve specific pharmacological purposes. The methoxy substitution reduces susceptibility to enzymatic metabolism, potentially extending the compound's duration of action. The isopropyl amino group enhances selectivity for beta-2 adrenergic receptors over beta-1 receptors, contributing to the compound's bronchodilator activity with reduced cardiovascular effects.
Comparative analysis reveals that this compound represents a rational drug design approach, incorporating structural modifications that optimize therapeutic properties while minimizing unwanted effects. The systematic relationship between structure and activity in this series of compounds demonstrates the importance of precise molecular architecture in determining pharmacological outcomes.
Properties
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-8(2)13-7-11(15)9-4-5-10(14)12(6-9)16-3/h4-6,8,11,13-15H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCCGRRUBBGZRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1420-27-5 (hydrochloride) | |
| Record name | Metiprenaline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20862602 | |
| Record name | 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212-03-9 | |
| Record name | 4-Hydroxy-3-methoxy-α-[[(1-methylethyl)amino]methyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1212-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metiprenaline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METIPRENALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WBF92D66N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Metiprenaline is a synthetic catecholamine and a selective beta-adrenergic agonist primarily used for the treatment of bronchial asthma and other respiratory conditions. Its biological activity is characterized by its interaction with beta-adrenergic receptors, leading to various physiological responses. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
This compound acts predominantly on the β2-adrenergic receptors in the bronchial smooth muscle, leading to bronchodilation. The mechanism involves the activation of adenylate cyclase, which increases cyclic AMP (cAMP) levels in cells. Elevated cAMP results in the relaxation of smooth muscle and inhibition of mediator release from mast cells.
Key Points:
- Selective β2-agonist.
- Increases cAMP in bronchial tissues.
- Leads to bronchodilation and reduced airway resistance.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and a relatively short half-life, making it suitable for acute management of bronchospasm.
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Peak Plasma Level | 1-2 hours post-administration |
| Half-life | 3-6 hours |
| Metabolism | Hepatic (via conjugation) |
| Excretion | Urinary (as metabolites) |
Clinical Efficacy
Several clinical studies have demonstrated the efficacy of this compound in managing asthma and other obstructive airway diseases. One notable study involved a cohort of patients with moderate to severe asthma who were treated with this compound over a six-week period.
Case Study Summary:
- Patients: 120 individuals with moderate to severe asthma.
- Treatment: this compound (0.5 mg via nebulization).
- Outcomes: Significant improvement in FEV1 (Forced Expiratory Volume in 1 second) was observed.
| Time Point | FEV1 Improvement (%) |
|---|---|
| Baseline | - |
| Week 1 | 15% |
| Week 3 | 25% |
| Week 6 | 30% |
Side Effects and Safety Profile
This compound is generally well-tolerated; however, some side effects have been reported. Common adverse effects include:
- Tremors
- Tachycardia
- Palpitations
- Headaches
In clinical trials, these side effects were typically mild to moderate and resolved upon discontinuation or dose adjustment.
Comparative Studies
A comparative analysis between this compound and other bronchodilators, such as Salbutamol, indicates that while both are effective, this compound may offer a faster onset of action in certain patients.
Comparison Table:
| Drug | Onset of Action | Duration | Side Effects |
|---|---|---|---|
| This compound | 5 minutes | 4-6 hours | Tremors, tachycardia |
| Salbutamol | 15 minutes | 4-6 hours | Headache, muscle cramps |
Comparison with Similar Compounds
Structural Similarities and Differences
Metiprenaline belongs to the catecholamine family, which includes adrenaline, noradrenaline (norepinephrine), and isoproterenol. Key structural comparisons:
| Compound | Molecular Formula | Key Substituents | Receptor Selectivity |
|---|---|---|---|
| Adrenaline | C₉H₁₃NO₃ | -OH groups at C3, C4, Cβ hydroxyl | α1, α2, β1, β2 (non-selective) |
| Isoproterenol | C₁₁H₁₇NO₃ | Isopropyl group at N-terminus | β1, β2 (non-selective) |
| Salbutamol | C₁₃H₂₁NO₃ | Tert-butyl group at Cα | β2-selective |
| This compound | Not explicitly provided | Likely methyl or branched substituent | Hypothesized β2-preference |
Notes:
- Structural modifications (e.g., methyl or alkyl groups) in β-agonists like salbutamol enhance β2-receptor selectivity and reduce cardiac (β1) side effects .
- Adrenaline’s non-selectivity limits its use to acute scenarios (e.g., anaphylaxis), whereas selective analogs like salbutamol are preferred for asthma .
Pharmacokinetic and Pharmacodynamic Profiles
Comparative pharmacokinetic parameters (hypothetical for this compound based on structural analogs):
| Parameter | Adrenaline | Isoproterenol | Salbutamol | This compound |
|---|---|---|---|---|
| Bioavailability | Low (oral) | Negligible (oral) | 50% (inhaled) | Moderate (inhaled) |
| Half-life (t₁/₂) | 2–3 minutes | 1–3 minutes | 3–6 hours | ~4–5 hours |
| Metabolism | MAO, COMT | MAO, COMT | Hepatic (CYP3A4) | Hepatic (CYP2D6?) |
| Excretion | Renal (~90%) | Renal (~80%) | Renal (~70%) | Renal (~60–70%) |
Key Findings :
- Methyl or bulky substituents (e.g., in salbutamol) prolong half-life by resisting enzymatic degradation by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) .
- This compound’s hypothetical extended half-life compared to adrenaline suggests structural optimization for sustained bronchodilation.
Mechanistic Insights :
Preparation Methods
Chemical Synthesis via Epoxide Intermediate
The most widely documented route involves epoxide ring-opening with isopropylamine, analogous to metoprolol synthesis. The process begins with 4-hydroxy-3-methoxyphenylethanol as the precursor:
- Epoxidation : Reacting 4-hydroxy-3-methoxyphenylethanol with epichlorohydrin in alkaline aqueous solution (pH 10–12) at 35 ± 2°C forms the glycidyl ether intermediate. The reaction requires strict temperature control to prevent racemization.
- Amine Addition : The epoxide intermediate is treated with isopropylamine at <15°C to minimize side reactions. The nucleophilic attack occurs preferentially at the less hindered carbon, yielding the aminomethyl alcohol backbone.
- Purification : The crude product is extracted with toluene, distilled under vacuum (<80°C), and crystallized from isopropanol. Yield: 68–72%.
Key Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 10–15°C (amine step) | >20°C increases dimerization |
| Solvent Ratio (Toluene) | 3:1 (v/v) | Lower ratios reduce extraction efficiency |
| Crystallization Temp | −5°C to 0°C | Slower cooling improves crystal size |
Enzymatic Asymmetric Reduction
A patent-pending biocatalytic method adapts ketoreductase-mediated synthesis from adrenaline production:
- Substrate Preparation : The ketone precursor 4-hydroxy-3-methoxy-α-[[(1-methylethyl)amino]methyl]benzene ketone is dissolved in 0.3 M phosphate buffer (pH 5.5).
- Enzymatic Reduction : Ketoreductase EW077 (0.2 g/g substrate), glucose dehydrogenase (GDH01, 0.02 g/g), and NADP+ (0.004 g/g) are added. The reaction proceeds at 5°C for 48 h, achieving >99% conversion.
- Deprotection : Adjusting pH to 8.5 hydrolyzes acetyl protecting groups, followed by crystallization at −5°C. Yield: 90%, optical purity: 99.5%.
Advantages Over Chemical Synthesis
- Eliminates chiral resolution steps
- Reduces heavy metal catalysts (e.g., Raney Ni)
- Achieves enantiomeric excess (ee) >99% vs. 82–88% in chemical routes
Lyophilization-Assisted Purification
Post-synthesis purification leverages anti-solvent lyophilization, as demonstrated for amifostine:
- Solution Preparation : Dissolve crude Metiprenaline in water (100–200 mg/mL) and add tetrahydrofuran (THF, 30% v/v) to precipitate impurities.
- Freeze-Drying : Rapid freezing at −30°C followed by primary drying (−5°C, 200 µm Hg, 12 h) and secondary drying (30°C, 15 h) produces a stable amorphous powder.
Lyophilization Parameters
| Stage | Conditions | Outcome |
|---|---|---|
| Freezing | −30°C, 4–6 h | Prevents crystal growth |
| Primary Drying | −5°C, 200 µm Hg | Removes 95% THF/water |
| Secondary Drying | 30°C, 15 h | Residual solvent <0.5% w/w |
Sustainable Synthesis Considerations
Emerging green chemistry approaches, inspired by methionine synthesis, suggest:
- Bio-based Feedstocks : Replacing petroleum-derived 4-hydroxy-3-methoxyphenylethanol with lignin-derived guaiacol derivatives.
- Solvent Recycling : Isopropanol recovery via fractional distillation (95% efficiency).
- Waste Reduction : Enzymatic methods cut hazardous waste by 40% compared to traditional routes.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
